tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: is a heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is classified as an organic raw material and is part of the pyrroles family . This compound is slightly soluble in water and has a density of approximately 1.076 g/cm³ at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can be achieved through various methods. Another method is the Hantzsch pyrrole synthesis, which involves the reaction of α-halocarbonyl compounds with β-keto esters and ammonia . The Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with primary amines, is also frequently used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems, such as iron (III) chloride or manganese complexes, can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of a lone pair of electrons on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted pyrroles .
Scientific Research Applications
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic substitution reactions due to the presence of a lone pair of electrons on the nitrogen atom, which stabilizes the formation of σ-complexes . This reactivity allows it to interact with various biological molecules and pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester .
- 4-(tert-butyl)-1H-pyrrol-3-ylmethanone .
Uniqueness
tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is unique due to its specific structural features, which include a tert-butyl group and a hexahydropyrrolo[3,4-b]pyrrole core.
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-8-10-9(7-13-8)5-6-14(10)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
GYICNOVFFJFSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2C(=O)OC(C)(C)C)CN1 |
Origin of Product |
United States |
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